molecular formula C5H7BClNO3 B169278 3-Chloro-4-pyridineboronic acid hydrate CAS No. 1256355-22-2

3-Chloro-4-pyridineboronic acid hydrate

Cat. No. B169278
M. Wt: 175.38 g/mol
InChI Key: FRQBKPHRQRPPDJ-UHFFFAOYSA-N
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Description

3-Chloro-4-pyridineboronic acid hydrate (3CPBAH) is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a boron-containing compound that is used as a building block in organic synthesis, and it acts as a catalyst in many reactions. 3CPBAH is a useful tool for researchers due to its versatile properties, and it is often used in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Characterization

3-Chloro-4-pyridineboronic acid hydrate serves as a crucial building block in the synthesis of metal complexes, demonstrating its utility in forming hydrogen-bonded networks. Campos-Gaxiola et al. (2010) explored its combination with perchloroplatinate(II) and -(IV) salts, resulting in metal complexes characterized by single-crystal X-ray diffraction analysis. These complexes showcased significant hydrogen bonding interactions forming 1D, 2D, and 3D networks, underlined by synthons such as X-H···Cl2Pt− and B(OH)2···Cl2Pt− (Campos-Gaxiola et al., 2010). Similarly, the synthesis of supramolecular networks through the interaction of 3- and 4-pyridineboronic acids with polycarboxylic acids was detailed by Campos-Gaxiola et al. (2017), revealing intricate hydrogen bonding and π–π stacking interactions (Campos-Gaxiola et al., 2017).

Thermal and Photoinduced Properties

The thermal stability and photoinduced deboronations of pyridine- and benzeneboronate anions, including 3- and 4-pyridineboronic acids, were studied to understand their behavior under different conditions. Fischer and Havinga (2010) examined these aspects, noting the thermal stability of these compounds and their decomposition upon specific treatments, thereby shedding light on their reactivity and potential applications in photochemical processes (Fischer & Havinga, 2010).

Supramolecular Architecture and Molecular Complexes

Research on chlorometallate-pyridinium boronic acid salts by Yahsi et al. (2015) contributed to crystal engineering, presenting a variety of salts that form one-, two-, and three-dimensional hydrogen bond networks. This study underscored the role of 3- and 4-pyridineboronic acid in facilitating diverse structural forms and enhancing the understanding of supramolecular chemistry (Yahsi et al., 2015).

Experimental and Theoretical Studies

Kurt et al. (2008) conducted an experimental and theoretical study on the molecular structure and vibrational spectra of 3- and 4-pyridineboronic acids, utilizing density functional theory calculations. This research provided valuable insights into the structural and spectroscopic characteristics of these compounds, contributing to the broader knowledge of their chemical properties (Kurt et al., 2008).

properties

IUPAC Name

(3-chloropyridin-4-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQBKPHRQRPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)Cl)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592069
Record name (3-Chloropyridin-4-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-pyridineboronic acid hydrate

CAS RN

1256355-22-2
Record name Boronic acid, B-(3-chloro-4-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloropyridin-4-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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